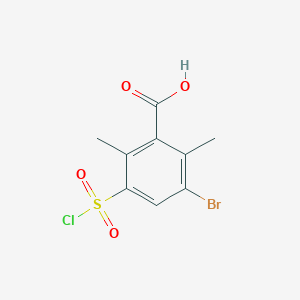

3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-5-chlorosulfonyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-4-6(10)3-7(16(11,14)15)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLYPUURWDPSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid is an organic compound characterized by its unique structural features, which include a bromine atom and a chlorosulfonyl group attached to a dimethyl-substituted benzoic acid framework. This compound has garnered interest in synthetic organic chemistry due to its potential biological activity and reactivity. However, comprehensive research on its specific biological effects remains limited.

Potential Biological Activities

While there is a lack of direct studies on the biological activity of this compound, insights can be inferred based on its structural components and related compounds. The presence of bromine and chlorosulfonyl groups suggests potential interactions with biological molecules, such as proteins and nucleic acids.

1. Electrophilic Nature

The chlorosulfonyl group is known for its electrophilic characteristics, which could allow the compound to interact with nucleophilic sites in biological macromolecules. This interaction may lead to modifications that could affect the function of these biomolecules.

2. Structural Comparisons

Research on similar benzoic acid derivatives indicates that compounds with halogen substitutions often exhibit various biological activities, including:

- Antimicrobial properties

- Antiproliferative effects on cancer cells

- Enzyme inhibition , particularly in metabolic pathways

For example, studies have shown that halogenated benzoic acids can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Comparative Analysis with Similar Compounds

To understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-chloro-2,6-dimethylbenzoic acid | C₉H₈BrClO₂ | Lacks chlorosulfonyl group; simpler structure |

| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | Different substitution pattern; no sulfonyl group |

| 4-Bromo-2-methylbenzoic acid | C₈H₈BrO₂ | Contains only one bromine; lacks sulfonyl group |

The unique combination of both bromine and chlorosulfonyl functionalities in this compound enhances its reactivity compared to other benzoic acid derivatives.

Case Studies and Research Findings

Although specific studies directly evaluating the biological activity of this compound are scarce, related research provides valuable insights:

- Protein Degradation Systems : Research on benzoic acid derivatives has indicated their role in promoting the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy . Such findings suggest that this compound may similarly influence these pathways.

- Cytotoxicity Studies : Investigations into structurally similar compounds have explored their cytotoxic effects across various cancer cell lines. For instance, certain halogenated benzoic acids have shown significant antiproliferative effects without notable cytotoxicity in normal cells .

Future Research Directions

Given the current knowledge gaps regarding the biological activity of this compound, several avenues for future research can be proposed:

- In Vitro Studies : Conducting cell-based assays to evaluate the cytotoxicity and enzyme inhibition potential of this compound across various cancer cell lines.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological molecules could elucidate its potential therapeutic applications.

- Synthesis and Modification : Exploring synthetic routes that modify the existing structure could yield derivatives with enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 3-bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid with structurally related benzoic acid derivatives:

| Compound Name | Substituents | Key Functional Groups | Steric Effects | Electronic Effects |

|---|---|---|---|---|

| This compound | 3-Br, 5-ClSO₂, 2,6-Me | Bromo, Chlorosulfonyl, Methyl | High (2,6-Me) | Strong EWG (ClSO₂, Br), Moderate EDG (Me) |

| 2,6-Dimethylbenzoic acid | 2,6-Me | Methyl | Moderate (twists COOH) | EDG (Me) reduces acidity |

| 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid | 3-Br, 2,6-Cl, 5-CF₃ | Bromo, Chloro, Trifluoromethyl | Low (no Me) | Strong EWG (CF₃, Cl, Br) |

| 3-(Chlorosulfonyl)benzoic acid | 3-ClSO₂ | Chlorosulfonyl | Low | Strong EWG (ClSO₂) |

Key Observations :

- Steric Effects : The 2,6-dimethyl substitution in the target compound introduces significant steric hindrance, twisting the carboxyl group out of the aromatic plane. This reduces conjugation and increases hydrophilicity, as seen in 2,6-dimethylbenzoic acid .

- Electronic Effects : The chlorosulfonyl group (-SO₂Cl) is a stronger electron-withdrawing group (EWG) than halogens (Br, Cl) or trifluoromethyl (-CF₃), increasing the compound’s acidity and polarity. Methyl groups (EDG) partially offset this effect .

Thermodynamic and Solubility Properties

Evidence from partitioning studies (water-octanol and water-cyclohexane) highlights the impact of substituents:

- 2,6-Dimethylbenzoic Acid : Steric twisting of the carboxyl group reduces hydrophobicity (∆Gₐ→ₒ and ∆Hₐ→ₒ less negative) compared to 3,5-dimethylbenzoic acid. Self-association in cyclohexane is absent due to methyl shielding .

- Target Compound : The chlorosulfonyl group enhances hydrophilicity, likely resulting in lower logP (predicted ~2.5) compared to analogs like 3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid (predicted logP ~3.0). Methyl groups may mitigate excessive polarity .

Table: Comparative Physicochemical Data

| Property | This compound | 2,6-Dimethylbenzoic Acid | 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~348.6 | 150.17 | ~347.4 |

| Predicted logP | ~2.5 | ~1.8 | ~3.0 |

| Melting Point (°C) | Not reported | 114–117 | Not reported |

| Key Reactivity | Nucleophilic substitution (ClSO₂) | Esterification | Electrophilic substitution (CF₃) |

Notes:

- The trifluoromethyl group in the dichloro analog enhances lipophilicity despite being an EWG due to its hydrophobic nature .

Q & A

Q. What are the recommended synthetic strategies for 3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid?

Answer:

- Stepwise Functionalization: Begin with 2,6-dimethylbenzoic acid derivatives (e.g., bromination at position 3 using NBS or Br₂ under controlled conditions) .

- Chlorosulfonation: Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid, ensuring anhydrous conditions to avoid hydrolysis .

- Catalytic Optimization: Use transition-metal catalysts (e.g., Cu or Pd complexes) for regioselective coupling, as demonstrated in analogous syntheses of halogenated benzoic acids .

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

- Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Spectroscopy: Confirm structure via / NMR (e.g., DMSO-d₆ solvent, δ 7.5–8.5 ppm for aromatic protons) and FT-IR (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) .

- Elemental Analysis: Match calculated and observed C/H/N/S/Br/Cl ratios to validate stoichiometry .

Q. What are the critical stability considerations for storage and handling?

Answer:

- Moisture Sensitivity: The chlorosulfonyl group is prone to hydrolysis; store under inert gas (N₂/Ar) in sealed containers at 2–8°C .

- Light Sensitivity: Protect from UV exposure to prevent decomposition of the bromo and sulfonyl groups .

- Reactivity: Avoid contact with strong bases or nucleophiles (e.g., amines, alcohols) to prevent unintended substitutions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

- Multi-Technique Validation: Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., hindered rotation of sulfonyl groups) using variable-temperature NMR .

- Impurity Profiling: Conduct LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids or debrominated intermediates) .

Q. What methodologies are suitable for studying its reactivity in coordination chemistry?

Answer:

- Ligand Design: Utilize the carboxylic acid and sulfonyl groups to form lanthanide complexes, as shown for 2,6-dimethylbenzoic acid derivatives with terbium or europium .

- Thermal Analysis: Perform thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., loss of coordinated water at 100–200°C) .

- Luminescence Studies: Evaluate energy transfer efficiency in Eu³⁺/Tb³⁺ complexes using excitation-emission matrices .

Q. How can computational modeling enhance understanding of its electronic properties?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting electrophilic sites (e.g., sulfonyl group) .

- Reactivity Predictions: Simulate reaction pathways for nucleophilic substitutions (e.g., sulfonate displacement by amines) using transition-state modeling .

- Solvent Effects: Apply COSMO-RS to model solvation energies and predict solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Q. What strategies mitigate competing side reactions during derivatization (e.g., esterification)?

Answer:

- Protecting Groups: Temporarily block the sulfonyl group with tert-butyl dimethylsilyl (TBDMS) before esterifying the carboxylic acid .

- Catalytic Control: Use Sc(OTf)₃ or H₂SO₄ to selectively activate the carboxylic acid without affecting the sulfonyl moiety .

- Kinetic Monitoring: Track reaction progress in real-time using in-situ IR spectroscopy to optimize quenching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.